3-(4-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
3-(4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms. The presence of a 4-methylphenyl group attached to the benzene ring adds to its unique chemical properties. Benzothiadiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzenesulfonamide with a suitable aldehyde or ketone in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, solvent-free microwave-assisted synthesis has been explored as an environmentally friendly alternative to traditional methods .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzothiazine-1,1-dioxide: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
4-methylphenyl-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a benzothiadiazine ring, leading to variations in reactivity and applications.
Uniqueness
The presence of the 4-methylphenyl group in 3-(4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione imparts unique steric and electronic effects, influencing its reactivity and biological activity. This structural feature distinguishes it from other benzothiadiazine derivatives and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C14H14N2O2S |
---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
3-(4-methylphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C14H14N2O2S/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)19(17,18)16-14/h2-9,14-16H,1H3 |
InChI Key |
NHJMTXGMKKQTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
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